Antifungal agent 72

Beschreibung

BenchChem offers high-quality Antifungal agent 72 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Antifungal agent 72 including the price, delivery time, and more detailed information at info@benchchem.com.

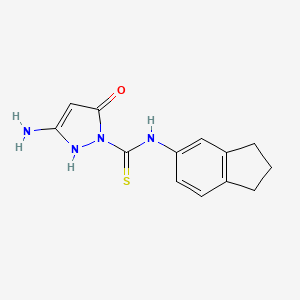

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H14N4OS |

|---|---|

Molekulargewicht |

274.34 g/mol |

IUPAC-Name |

5-amino-N-(2,3-dihydro-1H-inden-5-yl)-3-oxo-1H-pyrazole-2-carbothioamide |

InChI |

InChI=1S/C13H14N4OS/c14-11-7-12(18)17(16-11)13(19)15-10-5-4-8-2-1-3-9(8)6-10/h4-7,16H,1-3,14H2,(H,15,19) |

InChI-Schlüssel |

RKDJDORYIGWQPB-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2=C(C1)C=C(C=C2)NC(=S)N3C(=O)C=C(N3)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Synthesis of Antifungal Agent 72

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 72, also designated as compound B8, has emerged as a promising candidate in the fight against drug-resistant fungal infections. This pyrazolone carbothioamide derivative demonstrates significant efficacy, particularly against azole-resistant strains of Candida glabrata. Its primary mechanism of action involves the inhibition of the Pdr1-KIX interaction, a key transcriptional regulatory pathway responsible for multidrug resistance in pathogenic fungi. This technical guide provides a comprehensive overview of the chemical synthesis of Antifungal agent 72, including detailed experimental protocols, quantitative data, and a visualization of the synthetic workflow. The information presented herein is intended to support researchers and drug development professionals in the replication and further investigation of this potent antifungal compound.

Core Synthetic Strategy

The synthesis of Antifungal agent 72 is achieved through a multi-step process. The core of the molecule is a pyrazolone ring, which is functionalized with a carbothioamide moiety. The general synthetic approach for related pyrazolone carbothioamide derivatives often involves the condensation of a β-ketoester with a hydrazine derivative to form the pyrazolone core, followed by reaction with an isothiocyanate to introduce the carbothioamide group.

Experimental Protocols

The following protocols are based on established synthetic methodologies for pyrazolone carbothioamide derivatives and are detailed in the primary literature describing the discovery of Antifungal agent 72.

Synthesis of the Pyrazolone Intermediate

The initial step involves the formation of the pyrazolone ring. This is typically achieved through a condensation reaction between a β-ketoester and a substituted hydrazine.

General Procedure:

-

To a solution of the selected β-ketoester in a suitable solvent (e.g., ethanol), an equimolar amount of the corresponding hydrazine derivative is added.

-

The reaction mixture is heated to reflux and stirred for a specified duration, typically monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified, commonly by recrystallization from an appropriate solvent system, to yield the desired pyrazolone intermediate.

Synthesis of Antifungal Agent 72 (Compound B8)

The final step in the synthesis of Antifungal agent 72 involves the introduction of the carbothioamide functional group.

General Procedure:

-

The pyrazolone intermediate is dissolved in a suitable aprotic solvent, such as acetonitrile or dichloromethane.

-

An equimolar amount of the desired isothiocyanate is added to the solution.

-

The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.

-

Once the reaction is complete, the solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford the final compound, Antifungal agent 72.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of Antifungal agent 72 and its intermediates.

| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | β-ketoester, Hydrazine derivative | Ethanol | Reflux | 4-6 | 75-85 |

| 2 | Pyrazolone intermediate, Isothiocyanate | Acetonitrile | Room Temp | 2-4 | 60-70 |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the chemical synthesis of Antifungal agent 72.

Caption: Synthetic pathway of Antifungal agent 72.

Signaling Pathway

Antifungal agent 72 exerts its effect by disrupting a key signaling pathway in pathogenic fungi that is responsible for multidrug resistance. The following diagram illustrates the Pdr1-KIX interaction pathway and the inhibitory action of Antifungal agent 72.

Caption: Inhibition of the Pdr1-KIX signaling pathway.

Conclusion

The chemical synthesis of Antifungal agent 72 presents a viable route to a potent inhibitor of a critical fungal resistance pathway. The methodologies outlined in this guide, supported by the provided quantitative data and workflow visualizations, offer a solid foundation for further research and development in the field of antifungal therapeutics. The unique mechanism of action of this compound underscores its potential to address the growing challenge of drug-resistant fungal infections. Further optimization of the synthetic route and exploration of structure-activity relationships may lead to the discovery of even more potent analogs.

Identifying the Molecular Target of Compound B8: A Technical Guide

Introduction

The identification of a compound's molecular target is a critical step in the drug discovery and development process. Understanding the specific biomolecule(s) with which a compound interacts provides crucial insights into its mechanism of action, potential therapeutic efficacy, and possible off-target effects. This guide provides an in-depth overview of the methodologies used to identify the molecular target of a hypothetical novel therapeutic agent, Compound B8. While "Compound B8" is used here for illustrative purposes, the principles and experimental workflows are broadly applicable to the target deconvolution of new chemical entities. In the context of this guide, we will explore a scenario where Compound B8 has demonstrated significant anti-proliferative effects in cancer cell lines, and the primary goal is to elucidate its direct molecular target(s).

The journey of target identification often begins with broad, unbiased screening approaches and progressively narrows down to specific, validated interactions. This process integrates various experimental techniques, from affinity-based proteomics to cellular thermal shift assays, providing a multi-faceted approach to confirming the authentic biological target.

Experimental Protocols for Target Identification

A combination of methods is typically employed to identify the molecular target of a novel compound. These can be broadly categorized into direct and indirect approaches. Direct methods involve the physical interaction between the compound and its target, while indirect methods infer the target based on the compound's effects on cellular pathways or gene expression.

1. Affinity-Based Target Identification

Affinity chromatography is a powerful and widely used technique to isolate and identify the binding partners of a small molecule from a complex biological sample, such as a cell lysate.[1] This method relies on the specific interaction between the compound of interest (the "bait") and its target protein(s) (the "prey").

Experimental Protocol: Affinity Chromatography

-

Immobilization of Compound B8:

-

Synthesize an analog of Compound B8 that incorporates a linker arm and a reactive group (e.g., an amine or carboxylic acid) for covalent attachment to a solid support. It is crucial that the modification does not significantly alter the biological activity of the compound.

-

Covalently couple the modified Compound B8 to activated chromatography beads (e.g., NHS-activated sepharose or magnetic beads).

-

Prepare a control column with beads that have been treated with the linker and reactive group alone to identify non-specific binders.

-

-

Preparation of Cell Lysate:

-

Culture cancer cells sensitive to Compound B8 to a high density.

-

Harvest the cells and prepare a native protein lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pull-Down:

-

Incubate the clarified cell lysate with the Compound B8-immobilized beads and the control beads for several hours at 4°C with gentle rotation.

-

To reduce non-specific binding, a competition experiment can be performed by pre-incubating the lysate with an excess of free Compound B8 before adding it to the beads.

-

-

Washing and Elution:

-

Wash the beads extensively with the lysis buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins. This can be achieved by:

-

Competition with a high concentration of free Compound B8.

-

Changing the pH or ionic strength of the buffer.

-

Using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

-

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

-

Excise the protein bands that are present in the Compound B8 pull-down but absent or significantly reduced in the control and competition experiments.

-

Perform in-gel digestion of the proteins with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the peptide fragmentation data against a protein database.

-

2. Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a label-free method for identifying the target of a compound in a cellular context.[2] It is based on the principle that the binding of a ligand (e.g., Compound B8) can stabilize its target protein, leading to an increase in the protein's melting temperature.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

-

Cell Treatment:

-

Treat intact cancer cells with either Compound B8 at a relevant concentration or a vehicle control (e.g., DMSO).

-

-

Heating Profile:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the aliquots at a range of different temperatures for a fixed time (e.g., 3 minutes). This temperature gradient should span the expected melting points of most proteins.

-

A no-heat control is also included.

-

-

Cell Lysis and Protein Solubilization:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction (containing the non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

-

-

Protein Quantification:

-

Analyze the soluble protein fractions by SDS-PAGE followed by Western blotting using an antibody against a suspected target or by quantitative mass spectrometry for an unbiased, proteome-wide analysis (Meltome-CETSA).

-

-

Data Analysis:

-

For a Western blot-based readout, quantify the band intensity for each temperature point. Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of Compound B8 indicates target engagement.

-

For a mass spectrometry-based readout, identify proteins that show a significant thermal shift upon Compound B8 treatment across the proteome.

-

3. Kinase Profiling

If there is reason to suspect that Compound B8 may target a protein kinase, a kinase profiling assay can be performed. This involves screening the compound against a large panel of purified kinases to determine its inhibitory activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Assay Setup:

-

Utilize a commercial kinase profiling service or an in-house platform that includes a broad panel of recombinant human kinases.

-

Assays are typically performed in 96- or 384-well plates.

-

-

Reaction Components:

-

Each reaction well contains a specific kinase, a suitable substrate (peptide or protein), and ATP (often radiolabeled [γ-³²P]ATP or a modified ATP for non-radioactive detection).

-

Add Compound B8 at a fixed concentration (e.g., 1 or 10 µM) to the reaction mixture. A control reaction without the compound is also run.

-

-

Kinase Reaction and Detection:

-

Initiate the kinase reaction by adding ATP.

-

Allow the reaction to proceed for a specified time at an optimal temperature.

-

Stop the reaction and quantify the amount of substrate phosphorylation. The method of detection will depend on the assay format (e.g., radioactivity measurement, fluorescence polarization, or antibody-based detection of the phosphorylated substrate).

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition by Compound B8 relative to the control.

-

For any "hits" (kinases that are significantly inhibited), perform a dose-response analysis to determine the IC50 value (the concentration of Compound B8 required to inhibit 50% of the kinase activity).

-

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from the aforementioned experiments for Compound B8.

Table 1: Top Protein Hits from Affinity Chromatography-Mass Spectrometry

| Protein ID (UniProt) | Gene Name | Peptide Count (Compound B8) | Peptide Count (Control) | Fold Enrichment |

| P06493 | K2C8 | 25 | 1 | 25.0 |

| Q13541 | MK14 | 18 | 0 | >18.0 |

| P45985 | MAPK1 | 15 | 2 | 7.5 |

| P27361 | MAPK3 | 14 | 1 | 14.0 |

Table 2: CETSA® Validation of Top Hits

| Protein Target | ΔTm (°C) with 10 µM Compound B8 | p-value |

| MK14 (p38α) | +4.2 | <0.001 |

| MAPK1 (ERK2) | +1.5 | 0.045 |

| MAPK3 (ERK1) | +1.2 | 0.052 |

| K2C8 | No significant shift | >0.1 |

Table 3: In Vitro Kinase Profiling Results for Compound B8 (IC50 Values)

| Kinase Target | IC50 (nM) |

| MK14 (p38α) | 50 |

| MAPK1 (ERK2) | 850 |

| MAPK3 (ERK1) | 1200 |

| Other Kinases | >10,000 |

Signaling Pathway and Workflow Diagrams

Diagram 1: Experimental Workflow for Target Identification of Compound B8

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Antifungal Agent 72

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 72, also identified as compound B8, is a novel pyrazolone carbothioamide derivative with potent antifungal properties. It functions as an inhibitor of the Pdr1-KIX interaction, a key mechanism in the regulation of drug resistance in fungi, particularly in Candida glabrata. By blocking this interaction, Antifungal Agent 72 suppresses the function of efflux pumps and down-regulates resistance-associated genes.[1][2] Notably, it exhibits synergistic activity with fluconazole against azole-resistant strains of C. glabrata, making it a promising candidate for combination therapy.[1][2] This document provides detailed protocols for the in vitro evaluation of Antifungal Agent 72, including methods for determining its minimum inhibitory concentration (MIC), synergistic effects with other antifungals, and cytotoxicity.

Mechanism of Action

Antifungal Agent 72 targets the interaction between the transcription factor Pdr1 and the KIX domain of the Mediator complex. In many fungi, particularly in Candida species, the Pdr1 transcription factor is a master regulator of genes involved in pleiotropic drug resistance (PDR), including those encoding for ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2) which are responsible for effluxing antifungal drugs from the cell.[3] By binding to the KIX domain, Antifungal Agent 72 allosterically inhibits the recruitment of Pdr1 to the Mediator complex, thereby preventing the transcriptional activation of PDR genes. This leads to a reduction in efflux pump expression and a subsequent increase in the intracellular concentration of co-administered antifungal agents like fluconazole, restoring their efficacy against resistant strains.[1][2]

Data Presentation

Table 1: In Vitro Antifungal Activity of Agent 72 (Illustrative Data)

| Fungal Species | Strain Information | Agent 72 MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Candida albicans | ATCC 90028 | 16 | 0.5 |

| Candida glabrata | ATCC 90030 | 8 | 8 |

| Candida glabrata | Clinical Isolate (Fluconazole-R) | 0.063[1] | >64 |

| Candida parapsilosis | ATCC 22019 | 32 | 1 |

| Candida krusei | ATCC 6258 | 16 | 64 |

| Cryptococcus neoformans | ATCC 90112 | >64 | 4 |

| Aspergillus fumigatus | ATCC 204305 | >64 | 1 |

Note: The MIC value for the fluconazole-resistant C. glabrata is based on published data. All other MIC values are illustrative and should be determined experimentally.

Table 2: Synergistic Activity of Agent 72 with Fluconazole against C. glabrata (Illustrative Data)

| C. glabrata Strain | Agent 72 MIC Alone (µg/mL) | Fluconazole MIC Alone (µg/mL) | Agent 72 MIC in Combination (µg/mL) | Fluconazole MIC in Combination (µg/mL) | FICI | Interpretation |

| ATCC 90030 | 8 | 8 | 2 | 1 | 0.375 | Synergy |

| Clinical Isolate (Fluconazole-R) | 0.063 | >64 | 0.016 | 8 | 0.28[2] | Synergy |

Note: The FICI value for the fluconazole-resistant C. glabrata is based on published data. Other values are illustrative.

Table 3: In Vitro Cytotoxicity of Antifungal Agent 72 (Illustrative Data)

| Cell Line | Cell Type | Agent 72 IC₅₀ (µM) |

| HepG2 | Human Liver Carcinoma | >100 |

| HEK293 | Human Embryonic Kidney | >100 |

Note: These values are illustrative and should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeasts.

Materials:

-

Antifungal Agent 72 stock solution (e.g., 10 mg/mL in DMSO)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Fungal isolates

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation:

-

Subculture the fungal isolate onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.

-

Prepare a suspension of the fungal culture in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

-

-

Drug Dilution:

-

Prepare serial two-fold dilutions of Antifungal Agent 72 in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.015 to 64 µg/mL.

-

Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

-

-

Inoculation and Incubation:

-

Add 100 µL of the fungal inoculum to each well containing 100 µL of the drug dilution.

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the agent that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well. This can be assessed visually or by reading the optical density at 490 nm.

-

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to assess the synergistic effect of Antifungal Agent 72 with another antifungal agent, such as fluconazole.

Materials:

-

Stock solutions of Antifungal Agent 72 and fluconazole

-

RPMI-1640 medium

-

Sterile 96-well microtiter plates

-

Fungal inoculum prepared as in Protocol 1

Procedure:

-

Plate Setup:

-

In a 96-well plate, create a two-dimensional array of drug concentrations. Serially dilute Antifungal Agent 72 along the y-axis (rows) and fluconazole along the x-axis (columns).

-

Each well will contain a unique combination of concentrations of the two drugs.

-

Include rows and columns with each drug alone to determine their individual MICs under the same experimental conditions.

-

-

Inoculation and Incubation:

-

Inoculate the plate with the fungal suspension and incubate as described in Protocol 1.

-

-

Data Analysis:

-

Determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Interpret the results as follows:

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 4.0: Indifference

-

FICI > 4.0: Antagonism

-

-

References

- 1. Enhanced Cytotoxicity on Cancer Cells by Combinational Treatment of PARP Inhibitor and 5-Azadeoxycytidine Accompanying Distinct Transcriptional Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MIC distributions for amphotericin B, fluconazole, itraconazole, voriconazole, flucytosine and anidulafungin and 35 uncommon pathogenic yeast species from the UK determined using the CLSI broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Note & Protocol: Synergy Testing of a Novel Antifungal Agent with Fluconazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antifungal resistance necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapy, where two or more antifungal agents are used synergistically to enhance efficacy, overcome resistance, and reduce dosage-related toxicity. This document provides a detailed protocol for evaluating the synergistic activity of a novel antifungal compound, designated here as Antifungal Agent X (AAX), in combination with fluconazole, a widely used azole antifungal.

Fluconazole inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][2][3][4] This disruption of ergosterol synthesis leads to increased cell membrane permeability and inhibits fungal growth.[1][3] By combining fluconazole with a novel agent that acts on a different target, it is possible to achieve a synergistic effect, leading to enhanced antifungal activity.

This protocol describes the checkerboard microdilution method, a standard in vitro technique to quantify the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.[5][6][7] The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).[8][9][10][11][12]

Data Presentation

The results of the checkerboard assay are summarized by calculating the FICI. The FICI is the sum of the Fractional Inhibitory Concentrations (FIC) of each drug, where the FIC is the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by the MIC of the drug alone.[6][9][10][12][13]

FICI Calculation:

-

FIC of Drug A = (MIC of Drug A in combination with Drug B) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination with Drug A) / (MIC of Drug B alone)

-

FICI = FIC of Drug A + FIC of Drug B

The interpretation of the FICI values is outlined in the table below.

Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI) Values

| FICI Value | Interpretation |

| ≤ 0.5 | Synergy |

| > 0.5 to ≤ 1.0 | Additive |

| > 1.0 to < 4.0 | Indifference |

| ≥ 4.0 | Antagonism |

Experimental Protocols

Materials and Reagents

-

Antifungal Agent X (AAX)

-

Fluconazole powder (analytical grade)

-

Fungal isolate (e.g., Candida albicans reference strain or clinical isolate)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Sterile distilled water

-

Dimethyl sulfoxide (DMSO) for dissolving compounds if necessary

-

Spectrophotometer or microplate reader (530 nm)

-

Sterile reservoirs

-

Multichannel pipette

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of each antifungal agent alone must be determined before performing the synergy test, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 broth microdilution method or a similar validated protocol.

-

Preparation of Antifungal Stock Solutions: Prepare stock solutions of fluconazole and AAX in a suitable solvent (e.g., DMSO or water) at a concentration of 10 mg/mL.

-

Preparation of Fungal Inoculum: Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Prepare a fungal suspension in sterile saline, and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

-

Serial Dilutions: Perform serial two-fold dilutions of each antifungal agent in RPMI 1640 medium in separate 96-well plates to cover a clinically relevant concentration range.

-

Inoculation: Inoculate each well with the prepared fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the growth control.

Protocol 2: Checkerboard Microdilution Assay for Synergy Testing

-

Plate Setup: In a 96-well microtiter plate, add 50 µL of RPMI 1640 medium to all wells.

-

Drug Dilutions:

-

Along the x-axis (e.g., columns 2-11), create serial two-fold dilutions of fluconazole. Start with a concentration four times the predetermined MIC in the first well of the series.

-

Along the y-axis (e.g., rows B-G), create serial two-fold dilutions of AAX. Start with a concentration four times the predetermined MIC in the first well of the series.

-

-

Drug Combination: This setup creates a matrix of wells containing various concentrations of both drugs.

-

Controls:

-

Row H should contain serial dilutions of fluconazole alone.

-

Column 12 should contain serial dilutions of AAX alone.

-

Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

-

-

Inoculation: Inoculate each well with 100 µL of the standardized fungal inoculum (0.5-2.5 x 10^3 CFU/mL).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

Reading the Results: Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits fungal growth.

-

FICI Calculation: Calculate the FICI for each combination that shows growth inhibition to determine the nature of the interaction as described in Table 1. The lowest FICI value is reported as the result of the synergy test.

Visualizations

Caption: Workflow for antifungal synergy testing.

Caption: Hypothetical synergistic mechanism of action.

References

- 1. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. academic.oup.com [academic.oup.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Checkerboard array synergy testing. [bio-protocol.org]

- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]

- 13. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Checkerboard Assay: Evaluating Antifungal Agent 72 in Combination Therapy

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of antifungal resistance necessitates the development of novel therapeutic strategies. Combination therapy, utilizing two or more antifungal agents with different mechanisms of action, presents a promising approach to enhance efficacy, reduce dosages, and overcome resistance. The checkerboard assay is a robust in vitro method used to systematically evaluate the interactions between two antimicrobial agents against a specific microorganism. This document provides a detailed protocol for performing a checkerboard assay to assess the in vitro interaction between the investigational Antifungal Agent 72 and a known antifungal, such as a polyene, azole, or echinocandin, against a target fungal strain.

The primary outcome of the checkerboard assay is the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction.[1][2] This index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs used alone and in combination.[1][2][3] The interaction between two agents can be classified as synergistic, additive (or indifferent), or antagonistic.[1][4]

-

Synergy (FIC ≤ 0.5): The combined effect of the two agents is significantly greater than the sum of their individual effects.[1][5]

-

Additive/Indifference (FIC > 0.5 to 4.0): The combined effect is equal to the sum of the individual effects.[1]

-

Antagonism (FIC > 4.0): The combined effect is less than the sum of their individual effects.[1][4]

These application notes will guide researchers through the experimental setup, execution, data analysis, and interpretation of a checkerboard assay for Antifungal Agent 72.

Postulated Signaling Pathways and Rationale for Combination

To illustrate the potential for synergistic interactions, we will consider hypothetical mechanisms of action. Let us assume Antifungal Agent 72 inhibits a novel enzyme essential for fungal cell wall integrity, distinct from the targets of established antifungal classes.

-

Polyenes (e.g., Amphotericin B): Bind to ergosterol in the fungal cell membrane, creating pores that lead to leakage of cellular contents and cell death.[6][7]

-

Azoles (e.g., Fluconazole, Itraconazole): Inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis.[8][9] This disrupts membrane integrity and function.

-

Echinocandins (e.g., Caspofungin): Inhibit β-(1,3)-D-glucan synthase, an enzyme complex essential for the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.

A combination of Antifungal Agent 72 with an azole, for instance, could create a synergistic effect by simultaneously weakening the cell wall and disrupting the cell membrane's integrity.

Caption: Postulated antifungal signaling pathways and targets.

Experimental Protocols

Materials

-

96-well flat-bottom microtiter plates

-

Antifungal Agent 72 (stock solution of known concentration)

-

Second antifungal agent (e.g., Amphotericin B, Fluconazole, Caspofungin; stock solution of known concentration)

-

Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)

-

Culture medium (e.g., RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS)[10]

-

Sterile saline or PBS

-

Spectrophotometer or microplate reader

-

Hemocytometer or spectrophotometer for inoculum standardization

-

Incubator

Inoculum Preparation

-

Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh, pure culture.

-

Prepare a fungal suspension in sterile saline or PBS.

-

Adjust the suspension to a concentration of 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. For molds, conidial suspensions are prepared and counted using a hemocytometer.

-

Further dilute the standardized suspension in the culture medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL for yeasts or 0.4-5 x 10^4 CFU/mL for molds).

Checkerboard Assay Setup

The following protocol describes the setup in a 96-well microtiter plate.

-

Drug Dilutions:

-

Prepare serial two-fold dilutions of Antifungal Agent 72 (Drug A) and the second antifungal agent (Drug B) in the culture medium. The concentration range should typically span from at least 4 times the MIC to 1/8th of the MIC.

-

-

Plate Preparation:

-

Add 50 µL of culture medium to all wells of the 96-well plate.

-

Along the x-axis (e.g., columns 2-11), create serial dilutions of Drug A. Start by adding 50 µL of the highest concentration of Drug A to column 11 and perform serial dilutions down to column 2.

-

Along the y-axis (e.g., rows B-G), create serial dilutions of Drug B. Start by adding 50 µL of the highest concentration of Drug B to row G and perform serial dilutions up to row B.

-

The resulting plate will have a gradient of Drug A concentrations horizontally and Drug B concentrations vertically.

-

Column 1 will serve as the growth control for Drug B dilutions (no Drug A), and row A will serve as the growth control for Drug A dilutions (no Drug B).

-

Well H12 will be the drug-free growth control.

-

-

Inoculation:

-

Add 100 µL of the final standardized fungal inoculum to each well.[2]

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours, depending on the fungal species and standard protocols.[2]

-

Caption: Experimental workflow for the checkerboard assay.

Data Presentation and Analysis

Determining MICs

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity compared to the drug-free growth control). This can be determined visually or by using a microplate reader.

-

MIC of Drug A alone: Determined from row A.

-

MIC of Drug B alone: Determined from column 1.

-

MIC of Drug A in combination: The MIC of Drug A in the presence of each concentration of Drug B.

-

MIC of Drug B in combination: The MIC of Drug B in the presence of each concentration of Drug A.

Calculating the Fractional Inhibitory Concentration (FIC) Index

The FIC index is calculated for each well that shows growth inhibition using the following formula:[1][2]

FIC Index = FIC of Drug A + FIC of Drug B

Where:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The ΣFIC is the lowest FIC index calculated from all the wells that show growth inhibition.

Data Summary Tables

The results of a checkerboard assay are best presented in a tabular format.

Table 1: MICs of Individual and Combined Antifungal Agents

| Fungal Isolate | Agent | MIC Alone (µg/mL) | MIC in Combination with Agent X (µg/mL) |

| C. albicans ATCC 90028 | Antifungal Agent 72 | 2.0 | 0.25 |

| Fluconazole | 1.0 | 0.125 | |

| A. fumigatus ATCC 204305 | Antifungal Agent 72 | 4.0 | 0.5 |

| Voriconazole | 0.5 | 0.0625 |

Table 2: FIC Index Calculation and Interpretation

| Fungal Isolate | Combination | FIC of Agent 72 | FIC of Partner Drug | FIC Index (ΣFIC) | Interpretation |

| C. albicans ATCC 90028 | Agent 72 + Fluconazole | 0.25 / 2.0 = 0.125 | 0.125 / 1.0 = 0.125 | 0.25 | Synergy |

| A. fumigatus ATCC 204305 | Agent 72 + Voriconazole | 0.5 / 4.0 = 0.125 | 0.0625 / 0.5 = 0.125 | 0.25 | Synergy |

Table 3: Interpretation of FIC Index Values

| FIC Index | Interaction |

| ≤ 0.5 | Synergy |

| > 0.5 to 4.0 | Additive / Indifference |

| > 4.0 | Antagonism |

Conclusion

The checkerboard assay is a fundamental tool for the preclinical evaluation of antifungal combination therapies. This application note provides a comprehensive protocol for assessing the interaction between the novel Antifungal Agent 72 and existing antifungal drugs. The systematic determination of the FIC index allows for a quantitative assessment of synergy, additivity, or antagonism, providing a strong rationale for further in vivo studies and clinical development of promising antifungal combinations. Careful execution and interpretation of this assay are critical for identifying new therapeutic strategies to combat the growing threat of resistant fungal infections.

References

- 1. emerypharma.com [emerypharma.com]

- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Amphotericin B - Wikipedia [en.wikipedia.org]

- 7. Antifungal Agents - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for Antifungal Agent 72 (MYC-053) in Treating Fluconazole-Resistant Candida glabrata

Audience: Researchers, scientists, and drug development professionals.

Introduction: Candida glabrata has emerged as a significant opportunistic fungal pathogen, notable for its intrinsic low susceptibility and rapid acquisition of resistance to azole antifungals like fluconazole.[1][2] This resistance is often mediated by the overexpression of drug efflux pumps.[1][3] The rising incidence of infections caused by fluconazole-resistant C. glabrata necessitates the development of novel therapeutic agents. Antifungal Agent 72, exemplified here by the novel compound MYC-053, demonstrates promising activity against fluconazole-resistant strains of C. glabrata, offering a potential new avenue for treating these challenging infections.[4] This document provides an overview of its in vitro efficacy and the protocols for its evaluation.

Quantitative Data Summary

The in vitro activity of Antifungal Agent 72 (MYC-053) against both fluconazole-susceptible and fluconazole-resistant C. glabrata strains is summarized below. Data is presented as Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50), determined by broth microdilution methods.[4]

Table 1: In Vitro Susceptibility of C. glabrata to Antifungal Agent 72 (MYC-053) and Fluconazole

| Strain Type | Number of Strains | Antifungal Agent | MIC Range (µg/mL) | IC50 Range (µg/mL) |

| Fluconazole-Susceptible | 13 | Antifungal Agent 72 (MYC-053) | 1 - 4 | 0.125 - 0.5 |

| Fluconazole | Not Specified | Not Specified | ||

| Fluconazole-Resistant | 7 | Antifungal Agent 72 (MYC-053) | 1 - 4 | 0.125 - 0.5 |

| Fluconazole | >64 | Not Specified |

Data extracted from in vitro studies on MYC-053.[4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast susceptibility testing.

1. Preparation of Fungal Inoculum: a. Subculture C. glabrata isolates on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Prepare a suspension of yeast cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). c. Further dilute the suspension in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

2. Preparation of Antifungal Agent Plates: a. Prepare a stock solution of Antifungal Agent 72 (MYC-053) in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of the antifungal agent in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL). c. Include a growth control well (no antifungal agent) and a sterility control well (no inoculum).

3. Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared fungal suspension. b. Incubate the plates at 35°C for 24-48 hours.

4. Determination of MIC and IC50: a. The MIC is determined as the lowest concentration of the antifungal agent that causes a significant diminution of growth (e.g., ≥90% inhibition) compared to the growth control. b. The IC50 is the concentration that inhibits 50% of fungal growth, which can be determined visually or by spectrophotometric reading of optical density.[4]

Visualizations

Mechanism of Action and Resistance

The primary mechanism of fluconazole resistance in C. glabrata involves the upregulation of efflux pumps that actively remove the drug from the cell, preventing it from reaching its target, lanosterol 14-α-demethylase (Erg11).[3][5] Antifungal Agent 72 (MYC-053) maintains its efficacy against these resistant strains, suggesting it may have a different mechanism of action or is not a substrate for these efflux pumps.[4]

Caption: Proposed mechanism of Antifungal Agent 72 against fluconazole-resistant C. glabrata.

Experimental Workflow for Efficacy Evaluation

The following workflow outlines the key steps in evaluating the in vitro efficacy of a novel antifungal agent against resistant fungal strains.

Caption: Workflow for in vitro evaluation of Antifungal Agent 72.

References

- 1. Fluconazole-Resistant Candida glabrata Bloodstream Isolates, South Korea, 2008–2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Candida glabrata: Multidrug Resistance and Increased Virulence in a Major Opportunistic Fungal Pathogen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. In Vitro Activity of a Novel Antifungal Compound, MYC-053, against Clinically Significant Antifungal-Resistant Strains of Candida glabrata, Candida auris, Cryptococcus neoformans, and Pneumocystis spp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal drug resistance in Candida glabrata: role of cellular signaling and gene regulatory networks - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Evaluating Antifungal Agent 72 in a C. glabrata Biofilm Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida glabrata has emerged as a significant opportunistic fungal pathogen, particularly in immunocompromised individuals and hospital settings.[1][2][3] A key virulence factor of C. glabrata is its ability to form biofilms on both biological and inert surfaces, such as catheters and other medical devices.[1][4][5] These biofilms are structured communities of yeast cells encased in a self-produced extracellular matrix, which provides protection from host immune responses and antifungal therapies.[6][7][8] The inherent resistance of C. glabrata biofilms to conventional antifungal agents, such as azoles, presents a major clinical challenge, necessitating the development of novel therapeutics.[2][8][9][10]

These application notes provide a comprehensive framework for the evaluation of a novel antifungal compound, designated as Antifungal Agent 72, against C. glabrata biofilms. The protocols outlined below describe the methodologies for determining the agent's efficacy in inhibiting biofilm formation and eradicating pre-formed biofilms.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols.

Table 1: Minimum Inhibitory Concentration (MIC) of Antifungal Agent 72 against Planktonic C. glabrata

| C. glabrata Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| ATCC 2001 | ||

| Clinical Isolate 1 | ||

| Clinical Isolate 2 | ||

| ... |

MIC₅₀/₉₀: Minimum concentration of the agent that inhibits 50% or 90% of planktonic cell growth.

Table 2: Inhibition of C. glabrata Biofilm Formation by Antifungal Agent 72

| C. glabrata Strain | MBIC₅₀ (µg/mL) | MBIC₉₀ (µg/mL) |

| ATCC 2001 | ||

| Clinical Isolate 1 | ||

| Clinical Isolate 2 | ||

| ... |

MBIC₅₀/₉₀: Minimum biofilm inhibitory concentration required to prevent 50% or 90% of biofilm formation.

Table 3: Eradication of Pre-formed C. glabrata Biofilms by Antifungal Agent 72

| C. glabrata Strain | MBEC₅₀ (µg/mL) | MBEC₉₀ (µg/mL) |

| ATCC 2001 | ||

| Clinical Isolate 1 | ||

| Clinical Isolate 2 | ||

| ... |

MBEC₅₀/₉₀: Minimum biofilm eradication concentration required to reduce the metabolic activity of a pre-formed biofilm by 50% or 90%.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Planktonic Cells

This protocol determines the minimum concentration of Antifungal Agent 72 required to inhibit the growth of planktonic C. glabrata cells.

Materials:

-

C. glabrata strains (e.g., ATCC 2001 and clinical isolates)

-

RPMI-1640 medium buffered with MOPS

-

Antifungal Agent 72

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of Antifungal Agent 72 in a suitable solvent.

-

Perform serial dilutions of Antifungal Agent 72 in RPMI-1640 medium in a 96-well plate.

-

Prepare a standardized inoculum of C. glabrata (1-5 x 10³ CFU/mL) in RPMI-1640.[11]

-

Add the fungal inoculum to each well containing the diluted antifungal agent. Include positive (no drug) and negative (no cells) controls.

-

Incubate the plate at 37°C for 24-48 hours.

-

Determine the MIC by measuring the optical density at a suitable wavelength (e.g., 490 nm) or by visual inspection. The MIC is the lowest concentration of the agent that causes a significant reduction in growth compared to the positive control.

Protocol 2: Evaluation of Biofilm Inhibition (MBIC)

This protocol assesses the ability of Antifungal Agent 72 to prevent the formation of C. glabrata biofilms.

Materials:

-

C. glabrata strains

-

RPMI-1640 medium

-

Antifungal Agent 72

-

96-well microtiter plates

-

XTT reduction assay kit or Crystal Violet stain

-

Plate reader

Procedure:

-

Prepare serial dilutions of Antifungal Agent 72 in RPMI-1640 medium in a 96-well plate.

-

Add a standardized C. glabrata inoculum (1 x 10⁶ cells/mL) to each well.[12]

-

Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

-

After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Quantify the remaining biofilm using either the XTT reduction assay (for metabolic activity) or Crystal Violet staining (for biomass).[11][13]

-

The MBIC is the lowest concentration of the agent that results in a significant reduction in biofilm formation compared to the drug-free control.

Protocol 3: Evaluation of Pre-formed Biofilm Eradication (MBEC)

This protocol determines the efficacy of Antifungal Agent 72 in eradicating established C. glabrata biofilms.

Materials:

-

C. glabrata strains

-

RPMI-1640 medium

-

Antifungal Agent 72

-

96-well microtiter plates

-

XTT reduction assay kit or Crystal Violet stain

-

Plate reader

Procedure:

-

Prepare a standardized C. glabrata inoculum (1 x 10⁶ cells/mL) in RPMI-1640 and dispense into a 96-well plate.

-

Incubate the plate at 37°C for 24 hours to allow for mature biofilm formation.

-

After incubation, gently wash the wells with PBS to remove planktonic cells.

-

Add fresh RPMI-1640 medium containing serial dilutions of Antifungal Agent 72 to the wells with the pre-formed biofilms.

-

Incubate for an additional 24 hours at 37°C.

-

Wash the wells with PBS and quantify the remaining viable biofilm using the XTT reduction assay or Crystal Violet staining.

-

The MBEC is the lowest concentration of the agent that leads to a significant reduction in the pre-formed biofilm compared to the untreated control.

Visualizations

Caption: Workflow for evaluating Antifungal Agent 72.

Caption: Signaling in C. glabrata biofilm formation.

References

- 1. Candida glabrata - Creative Biolabs [creative-biolabs.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Impact of Biofilm Formation by Vaginal Candida albicans and Candida glabrata Isolates and Their Antifungal Resistance: A Comprehensive Study in Ecuadorian Women - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Biofilm formation in Candida glabrata: What have we learnt from functional genomics approaches? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Candida glabrata Biofilms: How Far Have We Come? [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Candida Species Biofilms’ Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detection and quantification of fluconazole within Candida glabrata biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Activities of Six Antifungal Drugs Against Candida glabrata Isolates: An Emerging Pathogen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Screening of Antifungal Agent 72 Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens, particularly strains of Candida species, poses a significant threat to global health. Overcoming this challenge necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Antifungal agent 72, a pyrazolone carbothioamide derivative, represents a promising new class of antifungals. It acts by inhibiting the Pdr1-KIX interaction, which is crucial for the function of efflux pumps and the expression of resistance-associated genes in fungi like Candida glabrata. This mode of action suggests that derivatives of Antifungal agent 72 could serve as potent antifungals, either as standalone therapies or in combination with existing drugs like fluconazole to overcome resistance.

These application notes provide detailed protocols for a suite of cell-based assays designed to screen and characterize derivatives of Antifungal agent 72. The assays cover primary antifungal activity, cytotoxicity, and mechanistic studies, including the assessment of effects on fungal adhesion and biofilm formation.

Primary Antifungal Activity Screening

The initial screening of Antifungal agent 72 derivatives is aimed at determining their direct antifungal efficacy. The broth microdilution method is a standardized and widely accepted assay for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of a compound that visibly inhibits fungal growth.

Protocol:

-

Fungal Strain Preparation:

-

Culture the desired fungal strain (e.g., fluconazole-resistant Candida glabrata) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Prepare a fungal inoculum by suspending several colonies in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.[1]

-

Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the assay plate.[2][3]

-

-

Compound Preparation:

-

Prepare a stock solution of each Antifungal agent 72 derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of each compound in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC (e.g., 0.03 to 16 µg/mL).[4]

-

-

Assay Procedure:

-

Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compounds.

-

Include a positive control (fungal inoculum without any compound) and a negative control (medium only).

-

Incubate the plate at 35°C for 24-48 hours.[1]

-

-

Data Analysis:

-

The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of visible growth (typically ≥50% reduction) compared to the positive control.[5] The endpoint can be read visually or with a microplate reader at 600 nm.

-

Data Presentation: MIC Values of Antifungal Agent 72 Derivatives

| Derivative ID | Fungal Strain | MIC (µg/mL) |

| Agent 72 (Parent) | C. glabrata (Fluconazole-R) | 0.063[6] |

| Derivative A | C. glabrata (Fluconazole-R) | [Insert Data] |

| Derivative B | C. glabrata (Fluconazole-R) | [Insert Data] |

| ... | ... | ... |

| Fluconazole | C. glabrata (Fluconazole-R) | >64 |

Host Cell Cytotoxicity Assessment

It is crucial to evaluate the toxicity of promising antifungal compounds against mammalian cells to determine their therapeutic window.

MTT Assay for Mammalian Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Culture:

-

Culture a relevant mammalian cell line (e.g., HEK293 human embryonic kidney cells or HepG2 human liver cancer cells) in an appropriate medium (e.g., DMEM supplemented with 10% fetal bovine serum) at 37°C in a 5% CO₂ incubator.

-

Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the Antifungal agent 72 derivatives in the cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

-

Include a vehicle control (medium with the same concentration of solvent used for the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).[7]

-

-

Assay Procedure:

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Data Presentation: Cytotoxicity of Antifungal Agent 72 Derivatives

| Derivative ID | Cell Line | IC₅₀ (µM) |

| Agent 72 (Parent) | HEK293 | [Insert Data] |

| Derivative A | HEK293 | [Insert Data] |

| Derivative B | HEK293 | [Insert Data] |

| ... | ... | ... |

| Doxorubicin | HEK293 | [Reference Value] |

Mechanistic Assays: Adhesion and Biofilm Formation

Given that fungal infections often involve adhesion to host surfaces and the formation of biofilms, which are inherently more resistant to antimicrobial agents, it is important to assess the effect of new antifungal derivatives on these processes.

Fungal Adhesion Assay

This assay quantifies the ability of fungal cells to adhere to a polystyrene surface, mimicking the initial step of infection.

Protocol:

-

Fungal Cell Preparation:

-

Assay Procedure:

-

Add 100 µL of the fungal cell suspension to the wells of a 96-well plate containing 100 µL of serially diluted Antifungal agent 72 derivatives.

-

Incubate the plate at 37°C for 2 hours to allow for adhesion.[10]

-

After incubation, gently wash the wells twice with PBS to remove non-adherent cells.

-

-

Quantification:

-

The number of adherent cells can be quantified using several methods, including:

-

Crystal Violet Staining: Stain the adherent cells with 0.1% crystal violet, followed by solubilization with 30% acetic acid and measurement of absorbance.[11]

-

XTT Assay: Use a metabolic assay like the XTT reduction assay to quantify the viability of adherent cells.

-

-

Biofilm Formation Inhibition Assay

This assay evaluates the ability of the compounds to prevent the formation of mature biofilms.

Protocol:

-

Biofilm Formation:

-

Quantification:

-

After incubation, wash the wells to remove planktonic cells.

-

Quantify the biofilm biomass using the Crystal Violet assay or the metabolic activity using the XTT assay as described for the adhesion assay.

-

Data Presentation: Effect of Derivatives on Adhesion and Biofilm Formation

| Derivative ID | Adhesion Inhibition (IC₅₀, µg/mL) | Biofilm Inhibition (IC₅₀, µg/mL) |

| Agent 72 (Parent) | [Insert Data] | [Insert Data] |

| Derivative A | [Insert Data] | [Insert Data] |

| Derivative B | [Insert Data] | [Insert Data] |

| ... | ... | ... |

Signaling Pathways and Experimental Workflows

Diagrams

Caption: Mechanism of action of Antifungal Agent 72 derivatives.

Caption: Experimental workflow for screening Antifungal Agent 72 derivatives.

Conclusion

The provided protocols and workflows offer a comprehensive framework for the systematic evaluation of Antifungal agent 72 derivatives. By following this screening cascade, researchers can efficiently identify and characterize novel antifungal candidates with high potency, low cytotoxicity, and favorable mechanistic profiles. The focus on inhibiting the Pdr1-KIX interaction presents a promising strategy to combat antifungal resistance and develop the next generation of antifungal therapeutics.

References

- 1. A Screening Assay Based on Host-Pathogen Interaction Models Identifies a Set of Novel Antifungal Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Microbial biofilm -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. static.igem.org [static.igem.org]

- 12. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Formulation Development for Antifungal Agent 72

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the formulation of "Antifungal Agent 72," a representative poorly soluble antifungal agent.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when starting the formulation development for a poorly soluble antifungal agent like Agent 72?

A1: The initial steps involve a thorough pre-formulation assessment. This includes characterizing the physicochemical properties of Antifungal Agent 72, such as its aqueous solubility at different pH values, pKa, logP, melting point, and solid-state properties (crystallinity, polymorphism).[1][2] This data is crucial for selecting the most appropriate solubility enhancement strategy. Up to 90% of drug candidates in the development pipeline are poorly soluble, making this a critical challenge to address early.[3][4]

Q2: Which formulation strategies are most effective for improving the oral bioavailability of poorly soluble antifungal drugs?

A2: Several "enabling" formulation strategies have proven effective.[5] The choice depends on the specific properties of the drug. Key approaches include:

-

Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix to create an amorphous, higher-energy form that improves dissolution.[6][7] This is a promising approach for compounds like itraconazole.[7]

-

Lipid-Based Formulations (LBFs): Dissolving the drug in oils, surfactants, and co-solvents. These formulations can enhance solubility and utilize the body's natural lipid absorption pathways.[8][9][10] Systems range from simple oil solutions to complex self-emulsifying drug delivery systems (SEDDS).[8][11]

-

Particle Size Reduction (Nanonization): Reducing the particle size of the drug to the sub-micron range increases the surface area for dissolution.[5][12] This can be achieved through techniques like wet milling or high-pressure homogenization.

-

Cocrystallization: Engineering multi-component crystals with a pharmaceutically acceptable co-former can significantly alter the drug's solubility and dissolution properties without changing its chemical structure.[13][14]

Q3: What are the critical quality attributes (CQAs) to monitor for a formulation of a poorly soluble drug?

A3: For any formulation of a poorly soluble drug, it is critical to monitor attributes that can impact its in vivo performance. Key CQAs include:

-

Drug Load/Potency: Ensuring the correct amount of the active pharmaceutical ingredient (API) is present.

-

Physical Stability: For ASDs, this involves monitoring for any signs of recrystallization over time, as the amorphous state is metastable.[15] For lipid-based systems, physical stability relates to preventing drug precipitation or phase separation.[16]

-

In Vitro Dissolution/Release Profile: This is a key performance indicator. The formulation must not only enhance solubility but also maintain a supersaturated state long enough for absorption to occur in the gastrointestinal tract.[17]

-

Particle Size Distribution: For nanosuspensions and other particle size-reduced formulations, maintaining a consistent particle size is crucial for predictable dissolution.[12]

Troubleshooting Guides

Issue 1: Amorphous Solid Dispersion (ASD) Formulation

Q: My ASD formulation shows promising initial dissolution, but the drug recrystallizes during stability testing. What can I do?

A: Drug recrystallization is a common challenge with ASDs due to their metastable nature.[15] Here are several troubleshooting steps:

-

Polymer Selection: The choice of polymer is critical for stabilizing the amorphous drug.[3] Ensure the polymer has good miscibility with Antifungal Agent 72. Hydrophilic polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) are commonly used to improve wettability and inhibit recrystallization.[15]

-

Increase Polymer Content: A higher polymer-to-drug ratio can improve the physical stability of the dispersion by hindering molecular mobility.[6]

-

Add a Second Polymer/Surfactant: Incorporating a surfactant or a second polymer can sometimes improve stability and dissolution performance.[18]

-

Optimize Manufacturing Process: For processes like hot-melt extrusion (HME), ensure the processing temperature is appropriate to achieve a homogeneous molecular dispersion without causing drug degradation.[7][18]

-

Control Moisture: Store the formulation under dry conditions, as moisture can act as a plasticizer and promote recrystallization.

Issue 2: Lipid-Based Formulation (LBF)

Q: My LBF shows poor emulsification and drug precipitation upon dilution in aqueous media. How can I improve its performance?

A: The performance of an LBF, particularly a SEDDS, depends on its ability to form a stable microemulsion upon contact with gastrointestinal fluids.[16]

-

Optimize Surfactant/Co-surfactant Ratio: The ratio of oil, surfactant, and co-surfactant is key. Systematically screen different ratios to identify a formulation that forms a stable and fine emulsion. The use of excipients with surface-active properties facilitates the assimilation of the drug into the micellar species that form in the gut.[9]

-

Increase Surfactant Concentration: A higher concentration of surfactant can improve the emulsification performance and the solubilization capacity of the resulting microemulsion.

-

Select Different Excipients: Screen a wider range of lipids, surfactants, and co-solvents. The solubility of Antifungal Agent 72 will vary significantly between different excipients. Assessing the drug's solubility in various lipids is a crucial first step.[9]

-

Perform In Vitro Digestion Testing: Use in vitro lipolysis models to simulate how the formulation will behave in the gut. These tests can help predict if the drug will remain solubilized in the products of lipid digestion (e.g., fatty acids and monoglycerides).[10][11]

Issue 3: Nanocrystal Formulation

Q: The particles in my nanocrystal suspension are aggregating or showing crystal growth (Ostwald ripening) over time. How can I stabilize the suspension?

A: Preventing aggregation is essential for the success of a nanocrystal formulation.

-

Optimize Stabilizer Type and Concentration: The choice of stabilizer (surfactants or polymers) is the most critical factor. Screen a variety of stabilizers to find one that provides effective steric or electrostatic repulsion between the nanoparticles.[12]

-

Combine Stabilizers: A combination of a primary steric stabilizer (e.g., a polymer) and a secondary electrostatic stabilizer (e.g., an ionic surfactant) can often provide synergistic stabilization.

-

Optimize the Milling/Precipitation Process: The energy input during particle size reduction can impact the final product's stability. Over-processing can sometimes lead to instability. For anti-solvent precipitation methods, the rate of addition and mixing speed are critical parameters.[12]

-

Downstream Processing: Consider converting the liquid nanosuspension into a solid dosage form (e.g., by spray drying or granulation) to improve long-term stability.[5]

Data Presentation: Formulation Performance

The following tables summarize hypothetical data for Antifungal Agent 72, illustrating the potential improvements offered by various formulation strategies. This data is based on published results for similar poorly soluble antifungal drugs like ketoconazole and itraconazole.[13][14][19]

Table 1: Solubility Enhancement of Antifungal Agent 72

| Formulation Strategy | Vehicle/Co-former | Solubility (µg/mL) | Fold Increase vs. Unformulated Drug |

| Unformulated Agent 72 | Distilled Water (pH 6.8) | 1.5 | 1x |

| Cocrystal | Glutaric Acid | 2055.0 | ~1370x |

| Cocrystal | Vanillic Acid | 315.0 | 210x |

| Amorphous Solid Dispersion | Soluplus® (1:2 Drug:Polymer) | 150.0 | 100x |

| Lipid-Based (SEDDS) | Oil/Surfactant/Co-surfactant Mix | 5500.0 (in formulation) | >3000x |

| Nanocrystal Suspension | Poloxamer 188 (Stabilizer) | 45.0 | 30x |

Table 2: In Vitro Dissolution Performance of Antifungal Agent 72 Formulations

| Formulation | Time (minutes) | % Drug Released (in FaSSIF*) |

| Unformulated Agent 72 | 120 | < 5% |

| ASD with HPMC-AS (1:2) | 120 | 75% |

| Cocrystal with Glutaric Acid | 120 | 60% |

| Nanocrystal Suspension | 120 | 85% |

*FaSSIF: Fasted State Simulated Intestinal Fluid

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Hot-Melt Extrusion (HME)

Objective: To prepare a stable ASD of Antifungal Agent 72 to enhance its dissolution rate.

Materials:

-

Antifungal Agent 72 (micronized)

-

Polymer (e.g., Soluplus®, HPMC-AS)

-

Plasticizer (optional, e.g., PEG 400)

-

Hot-Melt Extruder with a co-rotating twin-screw setup

-

Pelletizer or milling equipment

Methodology:

-

Blending: Accurately weigh Antifungal Agent 72 and the selected polymer in the desired ratio (e.g., 1:1, 1:2). If a plasticizer is used, it can be pre-blended with the powders or added as a liquid during extrusion. Blend the powders for 15 minutes in a V-blender to ensure homogeneity.[7]

-

Extruder Setup: Set up the HME with a suitable die. Establish a temperature profile across the different zones of the extruder barrel. The temperature should be high enough to ensure the drug dissolves in the molten polymer but low enough to prevent thermal degradation of the drug.

-

Extrusion: Calibrate the powder feeder to deliver the blend at a constant rate into the extruder. Set the screw speed (e.g., 100 RPM).

-

Collection: Collect the extrudate as it exits the die. The molten strand can be fed onto a conveyor belt to cool and then processed through a pelletizer.

-

Milling & Sieving: Mill the cooled extrudate or pellets into a fine powder using a suitable mill (e.g., a ball mill or jet mill). Sieve the powder to obtain a uniform particle size distribution.

-

Characterization: Analyze the resulting powder for amorphous content using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[7][20] Assess the dissolution profile according to the protocol below.

Protocol 2: Characterization by In Vitro Dissolution Testing

Objective: To assess the in vitro release profile of the formulated Antifungal Agent 72.

Materials:

-

USP Dissolution Apparatus 2 (Paddle)

-

Dissolution Medium: 900 mL of Fasted State Simulated Intestinal Fluid (FaSSIF)

-

Formulation equivalent to 50 mg of Antifungal Agent 72

-

HPLC system for drug quantification

Methodology:

-

Apparatus Setup: Set the paddle speed to 75 RPM and maintain the temperature of the dissolution medium at 37 ± 0.5 °C.

-

Test Initiation: Add the formulation (e.g., capsule filled with ASD powder, or an equivalent amount of nanocrystal suspension) to the dissolution vessel.

-

Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes). Immediately filter the samples through a 0.22 µm filter to remove any undissolved particles.

-

Media Replacement: Replace the volume of withdrawn sample with an equal volume of fresh, pre-warmed dissolution medium.

-

Quantification: Analyze the concentration of Antifungal Agent 72 in each sample using a validated HPLC method.

-

Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the removed sample volumes. Plot the percentage of drug released versus time.

Visualizations

Workflow and Decision Making

Caption: A workflow for selecting and developing a formulation for a poorly soluble API.

Troubleshooting Recrystallization in Amorphous Solid Dispersions

Caption: A decision tree for troubleshooting physical instability in ASD formulations.

Mechanism of Lipid-Based Formulation in the GI Tract

Caption: Pathway of a lipid-based drug delivery system after oral administration.

References

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. discovery.gsa.ac.uk [discovery.gsa.ac.uk]

- 3. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]

- 4. pharmtech.com [pharmtech.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Improve Solubility and Develop Personalized Itraconazole Dosages via Forming Amorphous Solid Dispersions with Hydrophilic Polymers Utilizing HME and 3D Printing Technologies [mdpi.com]

- 8. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Solubility Enhancement of Poorly Water-Soluble Antifungal Drug Acyclovir by Nanocrystal Formulation Approach | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 13. Enhancing the solubility and bioavailability of itraconazole through pharmaceutical cocrystallization: A promising strategy for drug formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enhancing Solubility and Dissolution Rate of Antifungal Drug Ketoconazole through Crystal Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. Characterization of Supersaturatable Formulations for Improved Absorption of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hot melt extruded amorphous solid dispersion of posaconazole with improved bioavailability: investigating drug-polymer miscibility with advanced characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Enhancing Solubility and Dissolution Rate of Antifungal Drug Ketoconazole through Crystal Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Improve Solubility and Develop Personalized Itraconazole Dosages via Forming Amorphous Solid Dispersions with Hydrophilic Polymers Utilizing HME and 3D Printing Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Antifungal Agent 72 (Compound B8)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Antifungal Agent 72, also identified as Compound B8. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Antifungal Agent 72 (Compound B8)?

A1: Antifungal Agent 72 (Compound B8) is a pyrazolone carbothioamide derivative that functions as an inhibitor of the Pdr1-KIX interaction.[1][2] By blocking this interaction, it suppresses the function of efflux pumps and down-regulates resistance-associated genes in fungi such as Candida glabrata.[1][2] This action restores the efficacy of azole antifungals like fluconazole in resistant strains.[1] The agent also exhibits a direct antifungal effect, suggesting a potential secondary mechanism of action.[1]

Q2: What are the known off-target effects of Antifungal Agent 72?

A2: Specific off-target effects for Antifungal Agent 72 (Compound B8) have not been detailed in the currently available public literature. However, based on its chemical class and target, researchers should be aware of potential off-target activities.

Q3: What are the potential off-target effects based on the chemical class of Antifungal Agent 72?